molecular formula C12H10N4O2 B12449571 N'-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide

N'-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide

Cat. No.: B12449571
M. Wt: 242.23 g/mol
InChI Key: YMODHYNJKRMYGI-UHFFFAOYSA-N
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Description

N’-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide is a compound that belongs to the class of pyridine-carbohydrazides. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of N’-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide consists of a pyridine ring attached to a carbohydrazide group, which imparts unique chemical properties to the molecule.

Preparation Methods

The synthesis of N’-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with pyridine-3-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

N’-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Comparison with Similar Compounds

N’-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide can be compared with other pyridine-carbohydrazides such as:

N’-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

N'-(pyridine-3-carbonyl)pyridine-2-carbohydrazide

InChI

InChI=1S/C12H10N4O2/c17-11(9-4-3-6-13-8-9)15-16-12(18)10-5-1-2-7-14-10/h1-8H,(H,15,17)(H,16,18)

InChI Key

YMODHYNJKRMYGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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